4-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)butanamide
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Overview
Description
4-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)butanamide is an organic compound that features a benzo[b]thiophene core and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–NHC complexes . Another approach involves the aryne reaction with alkynyl sulfides to form the benzo[b]thiophene core .
Industrial Production Methods
Industrial production of 4-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)butanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzo[b]thiophene core or the phenylsulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)butanamide involves its interaction with specific molecular targets. The benzo[b]thiophene core can interact with various enzymes and receptors, while the phenylsulfonyl group may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophen-5-yl isocyanate: Another benzo[b]thiophene derivative with different functional groups.
Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol: A compound with a similar core structure but different substituents.
Uniqueness
4-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)butanamide is unique due to the combination of the benzo[b]thiophene core and the phenylsulfonyl group, which imparts specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S2/c20-18(19-15-8-9-17-14(13-15)10-11-23-17)7-4-12-24(21,22)16-5-2-1-3-6-16/h1-3,5-6,8-11,13H,4,7,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWSPRBDKMDPIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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